molecular formula C22H28N2O4S2 B6571718 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946296-58-8

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B6571718
CAS RN: 946296-58-8
M. Wt: 448.6 g/mol
InChI Key: LDGZTZZVAYUGFT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a class of organic compounds sharing a common functional group — a sulfur atom connected to two oxygen atoms and one nitrogen atom . Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a propane-1-sulfonyl group and a tetrahydroquinoline group, both of which are attached to a tetrahydronaphthalene group. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the carbon atom of the propane group .


Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as acids, forming salts with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 1-Propanesulfonyl chloride, a component of the compound, is a liquid with a boiling point of 78-79 °C and a density of 1.267 g/mL at 25 °C .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s worth noting that many sulfonamides are associated with various side effects and allergic reactions . Also, 1-Propanesulfonyl chloride is known to cause severe skin burns and eye damage .

properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-2-14-29(25,26)24-13-5-8-19-15-20(10-12-22(19)24)23-30(27,28)21-11-9-17-6-3-4-7-18(17)16-21/h9-12,15-16,23H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGZTZZVAYUGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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